
2,2'-Dithiobis(N-(2-aminopentylhydroxy)benzamide))
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is a complex organic compound with the molecular formula C22H30N4O4S2 This compound is characterized by the presence of two benzamide groups connected by a disulfide bond, and it includes an aminopentylhydroxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) typically involves the following steps:
Formation of Benzamide Derivatives: The initial step involves the preparation of benzamide derivatives through the reaction of benzoyl chloride with appropriate amines under basic conditions.
Disulfide Bond Formation: The benzamide derivatives are then subjected to oxidative coupling to form the disulfide bond. This can be achieved using oxidizing agents such as iodine or hydrogen peroxide.
Introduction of Aminopentylhydroxy Side Chain:
Industrial Production Methods
Industrial production of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Nucleophiles: Amines, alcohols.
Major Products Formed
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted benzamides.
科学研究应用
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antibacterial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in further chemical reactions. This redox activity is crucial for its role in biological systems, where it can modulate the redox state of proteins and other biomolecules.
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with a methyl group instead of the aminopentylhydroxy side chain.
2,2’-Dithiobis(N-(2-hydroxypropyl)benzamide): Contains a hydroxypropyl side chain instead of the aminopentylhydroxy side chain.
Uniqueness
2,2’-Dithiobis(N-(2-aminopentylhydroxy)benzamide) is unique due to its aminopentylhydroxy side chain, which imparts distinct chemical properties and potential biological activities. This side chain allows for specific interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
78010-19-2 |
|---|---|
分子式 |
C22H30N4O4S2 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
N-[2-(2-hydroxyethylamino)ethyl]-2-[[2-[2-(2-hydroxyethylamino)ethylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C22H30N4O4S2/c27-15-13-23-9-11-25-21(29)17-5-1-3-7-19(17)31-32-20-8-4-2-6-18(20)22(30)26-12-10-24-14-16-28/h1-8,23-24,27-28H,9-16H2,(H,25,29)(H,26,30) |
InChI 键 |
HOVVUGJDQVWCJV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NCCNCCO)SSC2=CC=CC=C2C(=O)NCCNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


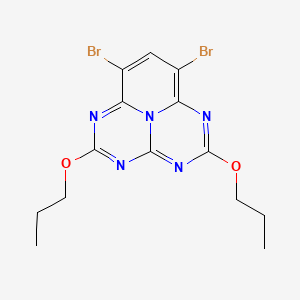
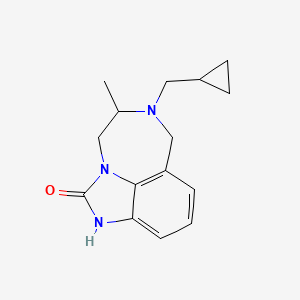
![(R)-1,2,3,4,10,14b-hexahydro-2-methyldibenzo[c,f]pyrazino[1,2-a]azepine maleate](/img/structure/B12789289.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one;2,4,6-trinitrophenol](/img/structure/B12789293.png)
![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789295.png)

![Dioxosilane;trimethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B12789299.png)


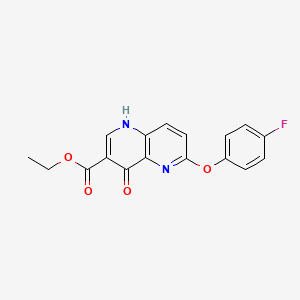
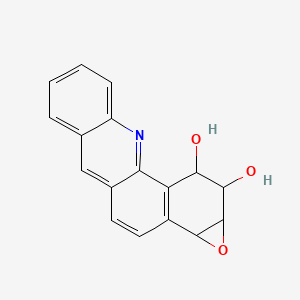
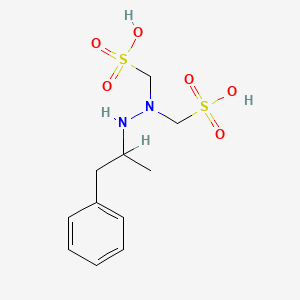
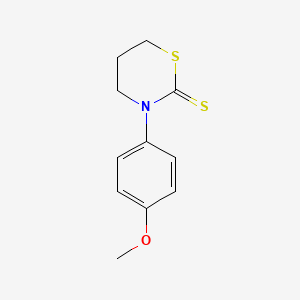
![n-{7-[Bis(2-chloroethyl)amino]-9h-fluoren-2-yl}-2,2,2-trifluoroacetamide](/img/structure/B12789349.png)
